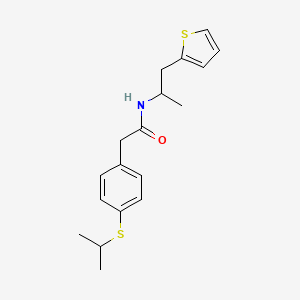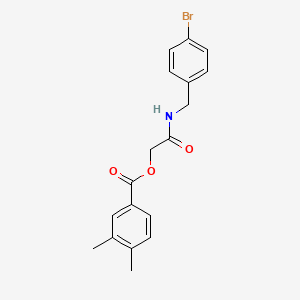![molecular formula C22H17F2N5S B2985843 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326900-52-0](/img/no-structure.png)
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C22H17F2N5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives, including those containing a benzofuran moiety, has been explored through reactions involving sodium salts of specific precursors with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These pathways highlight the versatility of the core structure in generating diverse heterocyclic frameworks with potential biological activity (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Anticonvulsant Activity
Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, synthesized from phenylacetonitriles, has demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This work elucidates the potential therapeutic applications of pyrazine derivatives in epilepsy treatment (Kelley et al., 1995).
Anticancer Activity
The creation of pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising results in anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. The study indicates the significant potential of such compounds in the development of new cancer therapies (Abdellatif et al., 2014).
Antimicrobial Activity
A series of new pyrazoline and pyrazole derivatives, including triazolo[3,4-c][1,2,4]triazine derivatives, have been synthesized and tested for their antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Hassan, 2013).
Molecular Docking Studies
Investigations into piperazine and triazolo-pyrazine derivatives have included molecular docking studies to evaluate their potential as antimicrobial agents. This approach helps in understanding the molecular interactions that underpin the antimicrobial efficacy of these compounds (Patil et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole, which is then coupled with 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine to form the final product.", "Starting Materials": [ "2,5-difluorobenzyl chloride", "sodium thiolate", "3,4-dimethylphenylhydrazine", "acetic anhydride", "sodium acetate", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole", "- Dissolve 2,5-difluorobenzyl chloride in ethyl acetate and add sodium thiolate.", "- Stir the mixture at room temperature for 24 hours.", "- Extract the product with ethyl acetate and wash with water.", "- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole as a white solid.", "Step 2: Synthesis of 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine", "- Dissolve 3,4-dimethylphenylhydrazine in acetic anhydride and add sodium acetate.", "- Stir the mixture at room temperature for 24 hours.", "- Add sodium nitrite to the mixture and stir for 30 minutes.", "- Add sulfuric acid and stir for 30 minutes.", "- Add sodium bicarbonate and extract the product with ethyl acetate.", "- Wash the organic layer with water and dry over sodium sulfate.", "- Evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine as a yellow solid.", "Step 3: Coupling of 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole and 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine", "- Dissolve 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole and 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine in ethyl acetate.", "- Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 24 hours.", "- Extract the product with ethyl acetate and wash with water.", "- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain '3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' as a white solid." ] } | |
| 1326900-52-0 | |
Fórmula molecular |
C22H17F2N5S |
Peso molecular |
421.47 |
Nombre IUPAC |
5-[(2,5-difluorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C22H17F2N5S/c1-13-3-4-15(9-14(13)2)19-11-20-21-25-26-22(28(21)7-8-29(20)27-19)30-12-16-10-17(23)5-6-18(16)24/h3-11H,12H2,1-2H3 |
Clave InChI |
FTAMDLYZJFUBSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(C=CC(=C5)F)F)C3=C2)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


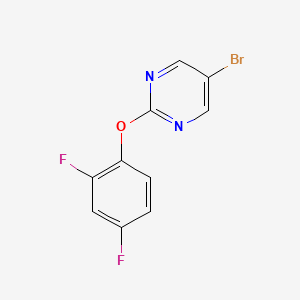
![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)
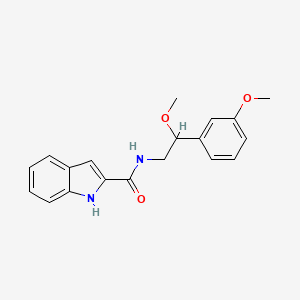
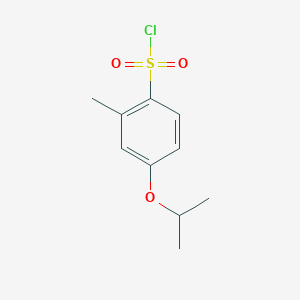
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)
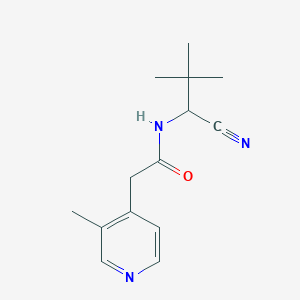
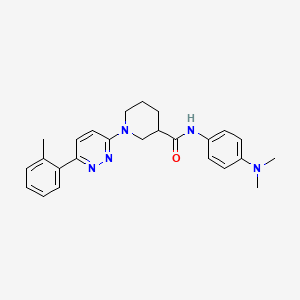
![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
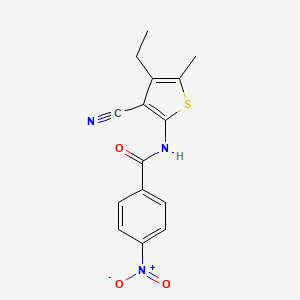
![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
